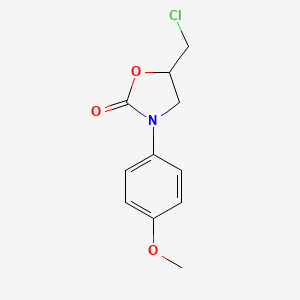

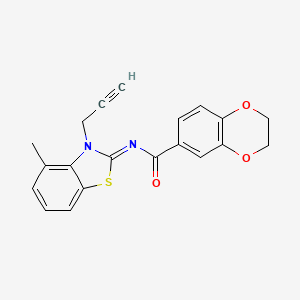

5-(氯甲基)-3-(4-甲氧基苯基)-1,3-噁唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

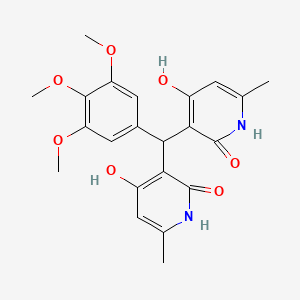

The compound "5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one" is a derivative of 2-oxazolidinone, which is a heterocyclic chemical compound that can serve as a key building block for various pharmacologically active molecules. These include β-amino alcohols, β-blockers, azasugar derivatives, and protease inhibitors . The presence of a chloromethyl and a methoxyphenyl group on the oxazolidinone ring suggests potential reactivity and usefulness in synthetic organic chemistry.

Synthesis Analysis

The synthesis of related oxazolidinone compounds often involves electrochemical methods or reactions with chloral and amino acid derivatives. For instance, electrochemical oxidation has been used to introduce a methoxy group into chiral 5-substituted 2-oxazolidinones, yielding key intermediates for further functionalization . Similarly, chloral has been reacted with N,O-trimethylsilyl derivatives of amino acids to produce 2-trichloromethyloxazolidin-5-ones . These methods highlight the versatility of oxazolidinone derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives can be complex, with the potential for different conformations. For example, a related compound with a morpholine substituent exhibited two different conformations of the oxazolidinone ring in its crystal structure . This suggests that "5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one" could also exhibit conformational isomerism, which could be relevant for its reactivity and interactions.

Chemical Reactions Analysis

Oxazolidinone derivatives are known to undergo various chemical reactions, including nucleophilic substitutions, conjugate additions, and aminomethylations. For instance, the chloromethyl group in such compounds can participate in nucleophilic substitution reactions to yield enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones . Additionally, the Li derivative of a related oxazolidinone has been shown to add to enones and enoates in a 1,4-fashion, leading to enantiomerically pure 1,4-diols . These reactions demonstrate the chemical versatility of the oxazolidinone scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives can vary widely depending on the substituents attached to the core ring. For example, the electrochemical synthesis of chiral 5-substituted 2-oxazolidinones has shown that yields and selectivities are dependent on the pH and substrate concentration . The crystal structure of a related compound revealed that weak intermolecular hydrogen bonds can form a two-dimensional network, which could influence the compound's solubility and stability .

科学研究应用

合成β-氨基醇前体

5-(氯甲基)-3-(4-甲氧基苯基)-1,3-噁唑烷-2-酮是合成对映纯4,5-取代2-噁唑烷酮的关键中间体,这对于制备β-氨基醇、β-受体阻滞剂和氮杂糖衍生物至关重要。其电化学转化促进了对映纯4,5-二取代2-噁唑烷酮的非对映选择性形成,展示了在取代基变化方面的显著灵活性 (Schierle-Arndt, Kolter, Danielmeier, & Steckhan, 2001)。

转化为2-噁唑烷酮

该化合物与一次脂肪胺经历平稳且选择性的转化,形成5-取代4-羟基-2-噁唑烷酮。这些衍生物在合成噁唑烷-2-酮和苯基-2-噁唑烷酮时通过脱水和苯基化等化学反应中很有用 (Matsuura, Kunieda, & Takizawa, 1977)。

电化学氧化作为构建块

该化合物的直接电化学氧化提供了合成对映纯反式4,5-二官能基-2-噁唑烷酮的途径。这些化合物具有药理学意义,并可作为β-氨基醇和蛋白酶抑制剂的前体 (Danielmeier, Schierle, & Steckhan, 1996)。

蛋白酶抑制剂的合成

从该化合物衍生的N-保护的5-氯甲基-5-羟基-3-噁唑烷酮在生产α-氨基烷基-α′-氯甲基酮衍生物方面起着关键作用。这些衍生物是几种蛋白酶抑制剂的宝贵中间体 (Onishi, Hirose, Nakano, Nakazawa, & Izawa, 2001)。

潜在的精神药物前体

该化合物及其衍生物正在探索其作为精神药物的潜力。初步临床数据表明其在人类中具有抗抑郁活性,表明其在精神药理学领域的重要性 (Kruszyński, Bartczak, Chilmonczyk, & Cybulski, 2001)。

新型功能化噁唑烷酮的合成

该化合物对从手性环氧丙烷中立体选择性合成功能化噁唑烷酮起着关键作用,为生产对映纯噁唑烷酮衍生物提供了简化的方法 (Park, Kim, Sim, Pyun, Lee, Choi, Lee, Chang, & Ha, 2003)。

安全和危害

属性

IUPAC Name |

5-(chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJWPLPRXWMHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(OC2=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2553669.png)

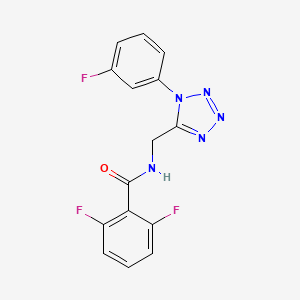

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)

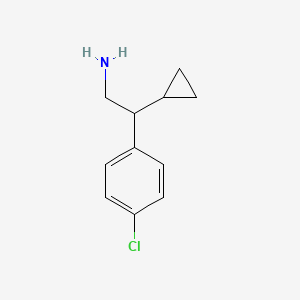

![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)

![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)

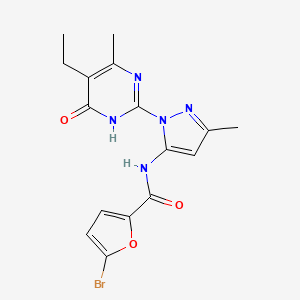

![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)